

1-Tridecyne applications in bioconjugation and click chemistry

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Compound of Interest

Compound Name:	1-Tridecyne
Cat. No.:	B1583326

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An in-depth guide for researchers, scientists, and drug development professionals on the application of **1-tridecyne** in bioconjugation and click chemistry.

Introduction: 1-Tridecyne as a Tool for Bioconjugation

1-Tridecyne is a terminal alkyne characterized by a 13-carbon chain ($C_{13}H_{24}$)[1][2][3]. Its structure features a reactive carbon-carbon triple bond at one end, making it a valuable substrate for click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5]. The defining feature of **1-tridecyne** is its long, saturated undecyl tail, which imparts significant hydrophobicity. This property can be strategically exploited in bioconjugation to modulate the physicochemical properties of biomolecules, probe hydrophobic environments, or anchor conjugates to lipid membranes. While its reactivity is primarily governed by the terminal alkyne, its long alkyl chain opens up specialized applications beyond those of shorter-chain alkynes.

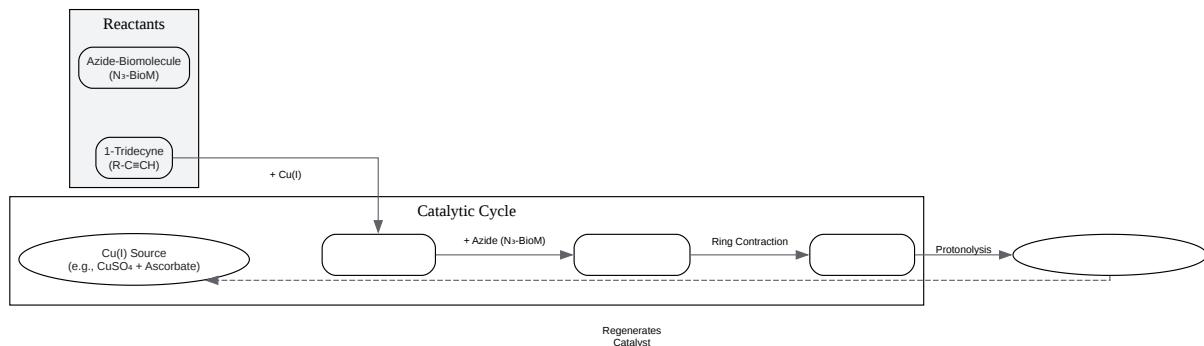
Core Principles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

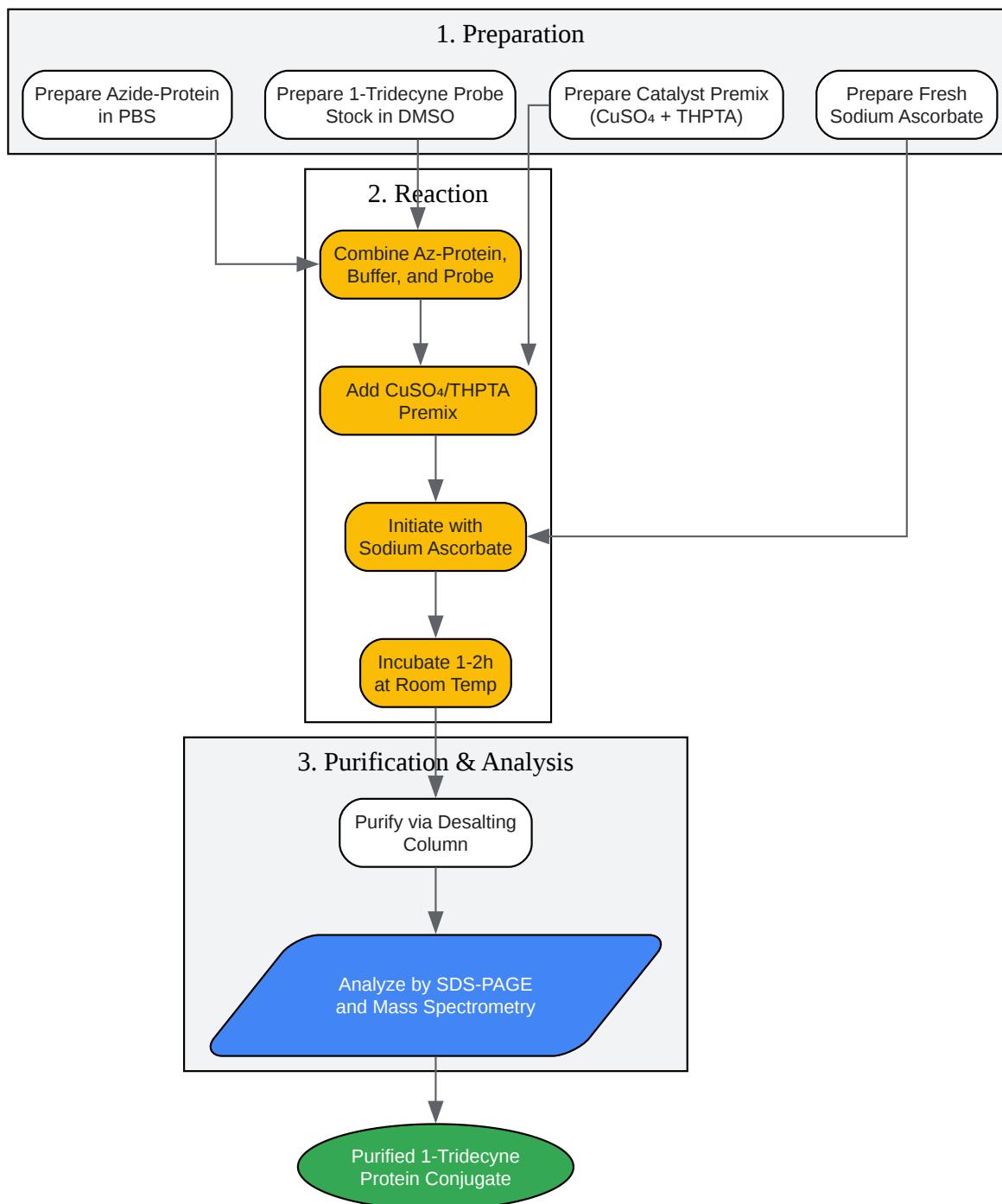
The CuAAC reaction is the cornerstone of click chemistry, a set of criteria for ideal chemical reactions defined by K. B. Sharpless[6]. It involves the reaction between a terminal alkyne, such as **1-tridecyne**, and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring[5][7]. This reaction is renowned for its high yield, specificity, and compatibility with a wide range

of functional groups and aqueous conditions, making it exceptionally suitable for modifying complex biomolecules^{[4][6]}.

The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction^{[6][8]}. The copper(I) catalyst is typically generated *in situ* from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate^{[9][10]}. To prevent copper-induced damage to biomolecules and enhance catalytic efficiency, a chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is almost always included^{[9][11]}.

The mechanism proceeds through the formation of a copper(I) acetylide intermediate with the terminal alkyne. This complex then coordinates with the azide, leading to a stepwise process that culminates in the formation of the stable triazole linkage and regeneration of the catalyst^{[7][8]}.



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